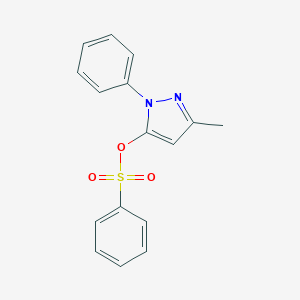
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a sulfonate derivative of pyrazole, and its unique chemical structure has led to numerous investigations into its properties and potential uses.
作用機序
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate is complex and varies depending on the specific application. In general, the compound interacts with biological molecules through a combination of electrostatic and hydrophobic interactions, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate are also dependent on the specific application. However, the compound has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, modulation of ion channel function, and alteration of protein structure.
実験室実験の利点と制限
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate in lab experiments is its high sensitivity and specificity for certain biological molecules. Additionally, the compound is relatively easy to synthesize and can be modified to suit specific experimental conditions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment for detection and analysis.
将来の方向性
There are numerous potential future directions for research involving 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate. One area of interest is the development of new fluorescent probes based on the compound, with improved sensitivity and specificity for various biological molecules. Additionally, investigations into the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate as an inhibitor of specific enzymes or ion channels may lead to the development of new therapeutic agents for a range of diseases. Finally, further studies on the biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate may reveal new insights into the functioning of biological systems.
合成法
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate can be achieved through a variety of methods, including the reaction of pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents or catalysts, but all result in the formation of the desired compound.
科学的研究の応用
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has also been investigated for its potential as an inhibitor of certain enzymes, as well as its ability to modulate the activity of ion channels.
特性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
(5-methyl-2-phenylpyrazol-3-yl) benzenesulfonate |
InChI |
InChI=1S/C16H14N2O3S/c1-13-12-16(18(17-13)14-8-4-2-5-9-14)21-22(19,20)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
PIXCEFFNBUAUNP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)


![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)